Cas no 1016515-35-7 (Urea, N-(4-fluorophenyl)-N'-(3-piperidinylmethyl)-)

Urea, N-(4-fluorophenyl)-N'-(3-piperidinylmethyl)- structure
1016515-35-7 structure
Product Name:Urea, N-(4-fluorophenyl)-N'-(3-piperidinylmethyl)-
CAS No:1016515-35-7
MF:C13H18FN3O
MW:251.299926280975
CID:5185541
Update Time:2025-05-21

Urea, N-(4-fluorophenyl)-N'-(3-piperidinylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Urea, N-(4-fluorophenyl)-N'-(3-piperidinylmethyl)-
    • Inchi: 1S/C13H18FN3O/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h3-6,10,15H,1-2,7-9H2,(H2,16,17,18)
    • InChI Key: VWSSTYUJKMKTDF-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(F)C=C1)C(NCC1CCCNC1)=O

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Additional information on Urea, N-(4-fluorophenyl)-N'-(3-piperidinylmethyl)-

Comprehensive Overview of Urea, N-(4-fluorophenyl)-N'-(3-piperidinylmethyl)- (CAS No. 1016515-35-7)

Urea, N-(4-fluorophenyl)-N'-(3-piperidinylmethyl)- (CAS No. 1016515-35-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique urea backbone and substituted aromatic and piperidine groups, exhibits potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its structural features, which may contribute to binding affinity and selectivity in biological systems.

The compound's 4-fluorophenyl moiety is a common pharmacophore in drug design, often associated with enhanced metabolic stability and bioavailability. Meanwhile, the 3-piperidinylmethyl group introduces a basic nitrogen center, which can influence solubility and receptor interactions. These attributes make Urea, N-(4-fluorophenyl)-N'-(3-piperidinylmethyl)- a valuable scaffold for developing novel therapeutics targeting neurological disorders, inflammation, and other conditions.

In recent years, the demand for urea derivatives has surged due to their versatility in modulating protein-protein interactions and enzyme inhibition. This compound's CAS No. 1016515-35-7 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Scientists are exploring its potential as a precursor for small-molecule inhibitors or as a tool compound in high-throughput screening assays.

From a synthetic chemistry perspective, the preparation of Urea, N-(4-fluorophenyl)-N'-(3-piperidinylmethyl)- involves multi-step organic transformations, including condensation reactions and protective group strategies. Optimizing its yield and purity is critical for ensuring reproducibility in biological studies. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound.

Beyond its chemical properties, this urea derivative aligns with current trends in precision medicine and targeted therapy. Its structural motifs are compatible with modern drug design principles, such as fragment-based drug discovery and computational modeling. As the pharmaceutical industry shifts toward personalized treatments, compounds like CAS No. 1016515-35-7 may play a pivotal role in addressing unmet medical needs.

Environmental and safety considerations are also paramount when handling Urea, N-(4-fluorophenyl)-N'-(3-piperidinylmethyl)-. While it is not classified as hazardous under standard regulations, proper laboratory practices should be followed to minimize exposure. Researchers often inquire about its storage conditions, solubility, and stability—key factors for experimental success.

In summary, Urea, N-(4-fluorophenyl)-N'-(3-piperidinylmethyl)- (CAS No. 1016515-35-7) represents a promising candidate for advancing drug development efforts. Its balanced physicochemical properties and modular structure make it a versatile building block for innovative therapeutic agents. As scientific inquiry continues to evolve, this compound is poised to remain a focal point in medicinal chemistry and biomolecular research.

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